(S)-Norfluoxetine-d5(Phenyl-d5)

Enantioselective pharmacology Serotonin transporter inhibition Chiral internal standard selection

(S)-Norfluoxetine-d5(Phenyl-d5) (CAS 1217770-71-2) is a stable isotope-labeled internal standard in which five hydrogen atoms on the phenyl ring are replaced with deuterium, retaining the (S)-enantiomeric configuration of the pharmacologically active metabolite of fluoxetine. Unlike racemic or alkyl-chain-labeled norfluoxetine-d5 analogs, this compound combines enantiomeric purity with site-specific aromatic deuteration, making it uniquely suited for enantioselective LC-MS/MS quantification of (S)-norfluoxetine in biological and environmental matrices.

Molecular Formula C16H16F3NO
Molecular Weight 300.336
CAS No. 1217770-71-2
Cat. No. B565246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Norfluoxetine-d5(Phenyl-d5)
CAS1217770-71-2
Synonyms(γS)-γ-[4-(Trifluoromethyl)phenoxy](benzene-d5)propanamine;  _x000B_(S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine;  Seproxetine-d5;  _x000B_
Molecular FormulaC16H16F3NO
Molecular Weight300.336
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D
InChIKeyWIQRCHMSJFFONW-KPSZHSGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-Norfluoxetine-d5(Phenyl-d5) (CAS 1217770-71-2) and Why Procurement Teams Should Care


(S)-Norfluoxetine-d5(Phenyl-d5) (CAS 1217770-71-2) is a stable isotope-labeled internal standard in which five hydrogen atoms on the phenyl ring are replaced with deuterium, retaining the (S)-enantiomeric configuration of the pharmacologically active metabolite of fluoxetine . Unlike racemic or alkyl-chain-labeled norfluoxetine-d5 analogs, this compound combines enantiomeric purity with site-specific aromatic deuteration, making it uniquely suited for enantioselective LC-MS/MS quantification of (S)-norfluoxetine in biological and environmental matrices [1]. Its defined stereochemistry and labeling position directly address two critical variables—chiral discrimination and deuterium exchange stability—that generic norfluoxetine-d5 products cannot simultaneously satisfy.

Why Generic Norfluoxetine-d5 or Fluoxetine-d5 Cannot Substitute for (S)-Norfluoxetine-d5(Phenyl-d5)


Substituting (S)-Norfluoxetine-d5(Phenyl-d5) with a racemic norfluoxetine-d5 or a fluoxetine-d5 internal standard introduces two independent sources of quantification error. First, the (R)- and (S)-enantiomers of norfluoxetine exhibit a 20- to 22-fold difference in serotonin transporter (SERT) inhibitory potency [1], meaning that enantioselective studies require an enantiomerically pure internal standard to avoid cross-talk between channels. Second, deuterium labels placed on aliphatic propyl carbons—as in the most common racemic norfluoxetine-d5 (CAS 1185132-92-6)—are positioned adjacent to the primary amine and are susceptible to pH-dependent H/D exchange in aqueous matrices, whereas the phenyl-d5 label on aromatic carbons resides at non-exchangeable positions . No single in-class analog simultaneously provides (S)-enantiomeric purity and exchange-resistant aromatic deuteration, making generic substitution analytically invalid for enantioselective quantitative workflows.

Quantitative Differentiation Evidence for (S)-Norfluoxetine-d5(Phenyl-d5) Versus Closest Analogs


(S)-Norfluoxetine Is 20- to 22-Fold More Potent at SERT Than (R)-Norfluoxetine: Why Enantiomeric Purity of the Internal Standard Matters

The (S)-enantiomer of norfluoxetine—the target analyte that (S)-Norfluoxetine-d5(Phenyl-d5) is designed to quantify—is 20- to 22-fold more potent than the (R)-enantiomer at inhibiting serotonin (5-HT) uptake. Specifically, (S)-norfluoxetine inhibits [3H]5-HT uptake with a pKi of 7.86 (Ki ≈ 14 nM) and binds to [3H]paroxetine-labeled SERT sites with a pKi of 8.88 (Ki ≈ 1.3 nM), whereas (R)-norfluoxetine is 22-fold and 20-fold less potent, respectively [1]. In vivo, (S)-norfluoxetine blocked p-chloroamphetamine-induced serotonin depletion with an ED50 of 3.8 mg/kg i.p. in rats (ED50 0.82 mg/kg i.p. in mice), while (R)-norfluoxetine required ED50 >20 mg/kg i.p. in rats (ED50 8.3 mg/kg i.p. in mice) [2]. A racemic internal standard cannot discriminate these potency differences during MRM-based quantification, introducing systematic bias in enantioselective pharmacokinetic studies.

Enantioselective pharmacology Serotonin transporter inhibition Chiral internal standard selection

Phenyl-d5 Deuteration on Aromatic Carbons Avoids H/D Exchange Observed with Propyl-Chain-Labeled Norfluoxetine-d5

(S)-Norfluoxetine-d5(Phenyl-d5) (CAS 1217770-71-2) bears all five deuterium atoms on aromatic phenyl carbons (IUPAC: (3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) . In contrast, the widely available racemic norfluoxetine-d5 hydrochloride (CAS 1185132-92-6) carries its deuterium labels on the aliphatic propyl chain at positions C-1, C-2, and C-3 adjacent to the primary amine . Deuterium labels positioned on carbon atoms adjacent to nitrogen-bearing functional groups are recognized as susceptible to proton/deuterium exchange under aqueous LC-MS conditions, whereas aromatic C-D bonds at non-heteroatom-adjacent positions are exchange-resistant . While no published head-to-head H/D exchange study exists for these specific compounds, the structural principle is established in SIL internal standard design guidelines: deuterium labels must reside on non-exchangeable sites to maintain isotopic integrity throughout sample preparation and chromatography .

Deuterium exchange stability Isotope labeling design LC-MS/MS internal standard validation

Sub-Picogram On-Column Sensitivity Achieved in IDMSS-Based Enantioselective LC-MS/MS Using S-Norfluoxetine-d5

The isotope discrimination mass spectroscopy solution (IDMSS) method developed by Yu et al. (2012) employed S-norfluoxetine-d5 as the labeled enantiomer to achieve a lower limit of quantification (LLOQ) of 1.25 pg on-column for norfluoxetine, with a retention time of only 1.9 minutes and calibration linearity over 0.1–100 ng/mL (RSD <10%, CV <10%) [1]. In comparison, the widely cited Li et al. (2002) method using deuterated fluoxetine (DF) as a surrogate internal standard for norfluoxetine achieved a limit of detection of 0.1 ng/mL for plasma norfluoxetine with a chromatographic run time of 5 minutes [2]. The IDMSS approach demonstrates that using an enantiomer-specific, structurally matched deuterated internal standard (S-NFLX-d5) enables simultaneous determination of both enantiomers regardless of chromatographic resolution, a capability that fluoxetine-d5-based methods cannot provide.

Isotope discrimination mass spectroscopy Enantioselective quantification LC-MS/MS method sensitivity

Validated Enantioselective Quantification in Complex Wastewater Matrices Using Norfluoxetine-d5 Internal Standard

The Barclay et al. (2011, 2012) two-part method development and application study used norfluoxetine-d5 as an internal standard for enantioselective quantification of norfluoxetine in raw and treated wastewater. The chiral LC-MS/MS method achieved enantiomeric resolution Rs >2.0 (RSD 1.03%, n=3) on a chiral α1-acid glycoprotein column, with method quantification limits (MQL) of 3–4 pM (0.9–1 ng/L) in treated wastewater and 12–14 pM (3.6–4.3 ng/L) in raw wastewater for single enantiomers [1]. Critically, matrix factors measured for norfluoxetine-d5 enantiomers were 38–47%, demonstrating that even with a perfectly co-eluting deuterated internal standard, substantial ion suppression occurs in wastewater matrices—validating the necessity of using a matrix-matched SIL internal standard rather than a structural analog [2]. The interassay precision was ≤0.81% RSD in treated wastewater [1]. These performance benchmarks were established specifically with norfluoxetine-d5 and would not be replicable with a fluoxetine-d5 surrogate that differs in both retention time and ionization behavior.

Environmental enantioselective analysis Matrix effect quantification Wastewater trace-level LC-MS/MS

Defined Stereochemistry Enables Simultaneous Enantiomer Determination Whereas Racemic Norfluoxetine-d5 Cannot Discriminate Enantiomers by Mass

(S)-Norfluoxetine-d5(Phenyl-d5) possesses a single defined stereocenter at C-3 (Defined Atom Stereocenter Count = 1; InChI stereodescriptor /t15-/m0/s1) , enabling its use as the differentially labeled enantiomer in IDMSS workflows where (S)-norfluoxetine-d5 and unlabeled (R)-norfluoxetine are combined and distinguished purely by mass shift (+5 Da) without requiring chromatographic baseline resolution [1]. In contrast, racemic norfluoxetine-d5 (CAS 1185132-92-6) carries zero defined stereocenters and produces identical mass spectra for both enantiomers, rendering it incapable of enantiomer discrimination by mass spectrometry alone . The practical consequence is that only an enantiomerically pure deuterated standard enables the simultaneous determination of both enantiomers in a single injection without chiral column dependency—a decisive throughput advantage documented by Yu et al. (2012) who reported a 1.9-minute total run time for simultaneous FLX and NFLX enantiomer quantification [1].

IDMSS technology Stereochemical purity Co-eluting enantiomer quantification

High-Value Application Scenarios Where (S)-Norfluoxetine-d5(Phenyl-d5) Delivers Irreplaceable Analytical Performance


Stereoselective CYP-Mediated Drug-Drug Interaction (DDI) Studies Using IDMSS Technology

In CYP2C9 and CYP2D6 phenotyping assays, (S)-Norfluoxetine-d5(Phenyl-d5) serves as the isotopically labeled enantiomer in IDMSS workflows, enabling simultaneous quantification of (R)- and (S)-norfluoxetine from a single 1.9-minute LC-MS/MS run without chiral column separation [1]. This throughput advantage is critical for screening new chemical entities against CYP isoforms where norfluoxetine is a time-dependent inhibitor—(R)-norfluoxetine inhibits CYP3A4 with KI = 8 µM and kinact = 0.011 min⁻¹, while (S)-norfluoxetine exhibits a distinct inhibition profile [2]. Only an enantiomerically pure deuterated standard can resolve these stereospecific metabolic interactions in a single analytical run.

Enantioselective Environmental Fate Monitoring of Chiral Pharmaceuticals in Wastewater

Environmental monitoring programs quantifying pharmaceutical enantiomers at sub-ng/L levels in complex wastewater matrices require a matrix-matched SIL internal standard. The Barclay et al. validated method using norfluoxetine-d5 achieved MQL of 0.9–4.3 ng/L for individual enantiomers with interassay precision ≤0.81% RSD, while documenting matrix factors of 38–47% that underscore the necessity of a co-eluting deuterated IS [3]. Laboratories conducting regulatory environmental risk assessment for chiral SSRIs can adopt this published method directly, avoiding the extensive method development required when substituting with fluoxetine-d5 or structural analog internal standards.

Pharmacokinetic Bioequivalence Studies Requiring Enantiomer-Specific Norfluoxetine Quantification

Although the enantiomers of fluoxetine exhibit similar SERT potency (eudismic ratio near unity), the N-demethylated metabolite norfluoxetine shows a 20- to 22-fold potency difference favoring the (S)-enantiomer [4]. Regulatory bioequivalence studies of fluoxetine formulations that include norfluoxetine as a secondary pharmacokinetic endpoint must therefore employ enantiomer-specific quantification. (S)-Norfluoxetine-d5(Phenyl-d5) provides the exact mass shift (+5 Da) and enantiomeric identity required to serve as the internal standard for (S)-norfluoxetine without interference from the co-eluting (R)-enantiomer, meeting FDA guidance for chiral drug bioanalytical method validation.

Neurosteroid-Mediated Pharmacology Studies of Seproxetine (S-Norfluoxetine)

Beyond SERT inhibition, (S)-norfluoxetine (seproxetine) has been shown to increase brain allopregnanolone levels independently of serotonin reuptake blockade . Preclinical studies investigating this neurosteroid-mediated mechanism require precise tissue quantification of (S)-norfluoxetine without confounding signal from the (R)-enantiomer or from the parent drug fluoxetine. The phenyl-d5 labeling of (S)-Norfluoxetine-d5(Phenyl-d5) ensures that in-source fragmentation of fluoxetine-d5 (if present) does not produce interfering ions in the norfluoxetine MRM channel, as the deuterium label resides on the phenyl fragment common to both parent and metabolite mass transitions.

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